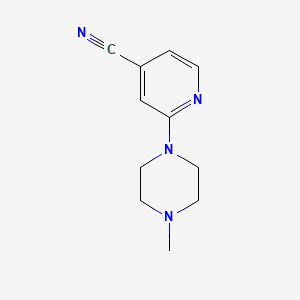

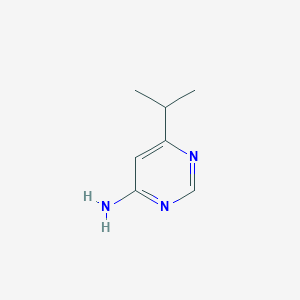

6-Isopropylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Isopropylpyrimidin-4-amine is a derivative of the pyrimidine family, a class of organic compounds with a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds which can help infer some of the properties and synthesis methods that might be applicable to this compound.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was achieved through a consecutive method that includes an aza-Wittig reaction followed by a reaction with various amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . This method showcases the potential for creating diverse pyrimidine derivatives through the manipulation of reaction conditions and starting materials.

Molecular Structure Analysis

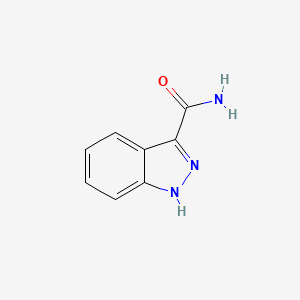

The molecular structure of pyrimidine derivatives can vary significantly, affecting their physical and chemical properties. For example, the title compound in one of the papers features two crystallographically independent molecules with similar geometry, where one of the amide groups is almost coplanar with the pyrimidine ring, while the other is significantly twisted . This indicates that even subtle changes in the molecular structure can lead to different spatial arrangements, which may influence the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, often influenced by their substituents. The presence of amine groups, for example, can facilitate the formation of hydrogen bonds, as seen in the 6-amino-2,5-bis(pivaloylamino)pyrimidin-4(3H)-one dihydrate, where intramolecular N—H⋯O hydrogen bonds generate an S(6) ring motif . These hydrogen bonding patterns can lead to the formation of chains and two-dimensional networks, which are crucial for the compound's stability and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of isopropyl groups in this compound would likely affect its hydrophobicity, solubility, and potential interactions with biological targets. Although the papers do not directly discuss the properties of this compound, they do mention the antihypertensive activity of related compounds, suggesting that structural variations in the pyrimidine ring can significantly impact biological activity . This highlights the importance of understanding the relationship between structure and function in the development of therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

- 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to 6-Isopropylpyrimidin-4-amine, have been evaluated for antihypertensive activity, showing promising results in lowering blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).

Antifungal Effects

- Certain derivatives of this compound have shown significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).

Tyrosine Kinase Inhibition

- Derivatives of this compound have been investigated as inhibitors of tyrosine kinase activity of receptors for the EGF family of growth factors, showing potent in vitro inhibition (Rewcastle et al., 1998).

Histamine Receptor Ligands

- Research into 2-aminopyrimidines, structurally related to this compound, has shown these compounds to be effective ligands for the histamine H4 receptor, with potential anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

Aurora Kinase Inhibition

- Studies on 4,6-diphenylpyrimidin-2-amine derivatives related to this compound have found them to be potent inhibitors of Aurora kinase A, suggesting potential in cancer therapy (Lee et al., 2019).

Corrosion Inhibition

- Pyrimidine derivatives including 7-methoxypyrido[2,3-d]pyrimidin-4-amine have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media, showcasing their industrial application (Yadav et al., 2015).

Crystal Structure and DFT Studies

- Structural and theoretical studies of compounds containing the pyrimidin-2-amine moiety have provided insights into their molecular and electronic structure, aiding in the understanding of their reactivity and properties (Murugavel et al., 2014).

Antiangiogenic Potential

- Computational studies on derivatives of this compound have explored their potential as antiangiogenic agents, with significant binding energy results in comparison to reference drug compounds (Jafar & Hussein, 2021).

Enzyme Amination

- Amination of enzymes, which can involve compounds like this compound, has been researched for enhancing biocatalyst performance in industrial applications (Rodrigues et al., 2014).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bonding, given its molecular structure with nitrogen atoms and amines . .

Pharmacokinetics

The compound has a Log Po/w value of 1.54, suggesting it has balanced hydrophilicity and lipophilicity, which is favorable for drug absorption .

Result of Action

The molecular and cellular effects of 6-Isopropylpyrimidin-4-amine’s action are currently unknown

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a dark place, sealed in dry, at 2-8°C . .

Eigenschaften

IUPAC Name |

6-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKFQZPWQXBUOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159818-06-0 |

Source

|

| Record name | 6-(propan-2-yl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)